N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
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Overview
Description
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is a chemical compound with the molecular formula C15H17N3O and a molecular weight of 255.321 g/mol. This compound features a cyano group, a pyridinyl group, and a cyclohexyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide involves several steps. One common method includes the reaction of 4-cyano-4-pyridin-2-ylcyclohexanone with propargylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the pyridinyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex chemical structures.
Mechanism of Action
The mechanism of action of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can be compared with similar compounds such as:
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Osimertinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.
Pyrotinib: A tyrosine kinase inhibitor under investigation for its potential use in treating HER2-positive breast cancer. The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical and biological applications.
Properties
IUPAC Name |
N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNTYOUNBZEGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.